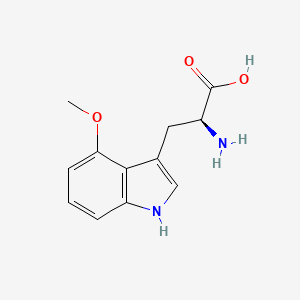

4-Methoxy-L-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXPKRIKQJEAOO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459116 | |

| Record name | 4-Methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406938-53-2 | |

| Record name | 4-Methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Defining the Scope of Research on 4 Methoxy L Tryptophan Within Amino Acid Metabolism

4-Methoxy-L-tryptophan is a derivative of the essential amino acid L-tryptophan, characterized by a methoxy (B1213986) group attached to the fourth position of the indole (B1671886) ring. nih.gov While L-tryptophan is a fundamental component of proteins and a precursor for vital biomolecules like serotonin (B10506) and niacin, this compound's role is primarily explored in the context of specialized secondary metabolism. wikipedia.orgmdpi.com

Research into its metabolic significance often centers on its biosynthesis and incorporation into complex natural products, particularly in microorganisms. researchgate.netrsc.orgscispace.com Studies have identified specific enzymatic pathways responsible for its formation. For instance, in the biosynthesis of ohmyungsamycins in Streptomyces sp., a tryptophan 2,3-dioxygenase homolog (OhmK) and an O-methyltransferase (OhmJ) are implicated in the hydroxylation and subsequent O-methylation of a tryptophan precursor to form this compound. researchgate.net

Furthermore, the enzymatic synthesis of this compound has been achieved using tryptophan synthase, which can convert 4-methoxyindole (B31235) and L-serine into the final product. nih.gov This highlights the adaptability of existing amino acid metabolic enzymes to accommodate substituted indole substrates. The study of this compound within amino acid metabolism, therefore, provides insights into the diversification of metabolic pathways and the generation of novel bioactive compounds.

| Property | Value | Source |

| Molecular Formula | C12H14N2O3 | nih.gov |

| Molecular Weight | 234.25 g/mol | nih.gov |

| IUPAC Name | (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | nih.gov |

Contextualizing 4 Methoxy L Tryptophan Within Non Proteinogenic Amino Acid Studies

4-Methoxy-L-tryptophan is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids genetically coded for in proteins. The study of such amino acids is a burgeoning field, as they are key components of many biologically active natural products. mdpi.comgla.ac.uknih.gov

This unique amino acid is a crucial building block in the biosynthesis of several complex peptide-based natural products, many of which exhibit significant biological activities. rsc.orgscispace.com For example, it is a constituent of the argyrins, a family of macrocyclic peptides with antibacterial and antiproteasomal properties, and the ohmyungsamycins and ecumicin, which demonstrate potent antimycobacterial effects. rsc.orgscispace.comnih.govqut.edu.au The presence of the 4-methoxy group on the tryptophan residue is often critical for the biological activity of these parent compounds. rsc.orgscispace.com

The synthesis of molecules containing this compound often requires specialized chemical or enzymatic strategies. rsc.orgacs.org Chemical synthesis can be complex, involving multiple steps and the use of chiral auxiliaries to ensure the correct stereochemistry. rsc.org Enzymatic approaches, on the other hand, can offer a more direct route. rsc.orgnih.gov The investigation of this compound and its incorporation into larger molecules is a prime example of how non-proteinogenic amino acids contribute to the structural diversity and biological functionality of natural products. nih.gov

| Natural Product Family | Containing this compound | Biological Activity | Source |

| Argyrins | Yes | Antibacterial, Antiproteasomal | rsc.orgscispace.com |

| Ohmyungsamycins | Yes | Antimycobacterial | researchgate.netnih.govqut.edu.au |

| Ecumicin | Yes | Antimycobacterial | nih.govqut.edu.auresearchgate.net |

Current Frontiers and Emerging Areas in 4 Methoxy L Tryptophan Research

Elucidation of Microbially-Derived this compound Biosynthesis

The investigation into the biosynthesis of this compound has been significantly advanced through the study of microbial producers of natural products containing this moiety. The marine-derived bacterium Streptomyces sp. SNJ042, which produces ohmyungsamycins A and B, has served as a key model organism in these studies. nih.govnih.gov

The genetic blueprint for the synthesis of this compound is encoded within a dedicated biosynthetic gene cluster. In Streptomyces sp. SNJ042, draft genome sequencing led to the identification of an approximately 57 kb DNA region designated as the ohm gene cluster. nih.gov This cluster comprises 16 open reading frames and contains the genes necessary for the production of ohmyungsamycin, including those for the synthesis of its non-proteinogenic amino acid components, such as this compound. nih.govresearchgate.net

Bioinformatic analysis of the ohm gene cluster revealed the presence of a nonribosomal peptide synthetase (NRPS) gene, which is responsible for the assembly of the peptide backbone of ohmyungsamycin, alongside three genes predicted to be involved in amino acid modification. nih.govnih.gov The identification of this gene cluster was a critical step in deciphering the biosynthetic pathway of this compound.

The formation of this compound from the precursor L-tryptophan is a two-step enzymatic process involving hydroxylation followed by methylation.

The initial step in the biosynthesis of this compound is the hydroxylation of the indole (B1671886) ring of L-tryptophan at the C4 position to yield 4-hydroxy-L-tryptophan. researchgate.net This reaction is catalyzed by a tryptophan dioxygenase homolog. In the ohm gene cluster of Streptomyces sp. SNJ042, the gene ohmK encodes such an enzyme. nih.govnih.gov OhmK is a putative tryptophan 2,3-dioxygenase homolog that is suggested to be responsible for the hydroxylation of free tryptophan. nih.govresearchgate.net Gene inactivation studies, where ohmK was deleted from the Streptomyces sp. SNJ042 genome, resulted in the production of ohmyungsamycin derivatives that lacked the methoxy (B1213986) group on the tryptophan moiety, confirming the essential role of OhmK in the formation of this compound. nih.gov

Following the hydroxylation of L-tryptophan, the resulting 4-hydroxy-L-tryptophan undergoes a methylation reaction to form this compound. This step is catalyzed by an O-methyltransferase. The ohm gene cluster contains the gene ohmJ, which encodes an O-methyltransferase. nih.govnih.gov It is proposed that OhmJ catalyzes the transfer of a methyl group, likely from S-adenosyl-L-methionine, to the hydroxyl group of 4-hydroxy-L-tryptophan. nih.gov Similar to the ohmK gene, inactivation of ohmJ would also be expected to result in the accumulation of ohmyungsamycin derivatives lacking the methoxy group.

The enzymatic transformation of L-tryptophan to this compound involves two key catalytic steps. The first is a hydroxylation reaction at an unactivated carbon of the indole ring, a chemically challenging transformation. The enzyme OhmK, a homolog of tryptophan 2,3-dioxygenase (TDO), is believed to carry out this function. nih.gov While TDOs typically catalyze the oxidative cleavage of the pyrrole (B145914) ring of L-tryptophan to form N-formyl-L-kynurenine, it is suggested that OhmK functions as a tryptophan 4-hydroxylase. researchgate.netresearchgate.net This indicates a divergence in catalytic function for this enzyme family. The precise timing of this hydroxylation, whether it occurs on free L-tryptophan or on a tryptophan residue already incorporated into the growing peptide chain, is a subject of ongoing investigation. researchgate.net

The subsequent methylation of the newly introduced hydroxyl group is a more common biochemical reaction catalyzed by O-methyltransferases like OhmJ. These enzymes typically utilize S-adenosyl-L-methionine as a methyl donor. The high similarity of OhmK and OhmJ to enzymes involved in the biosynthesis of argyrins, another class of natural products containing this compound, suggests a conserved biosynthetic strategy for this unusual amino acid. nih.gov

Enzymatic Catalysis in this compound Formation

Investigating this compound as a Substrate for Downstream Enzymatic Modifications

Once synthesized, this compound can serve as a building block for the assembly of more complex natural products. In the biosynthesis of ohmyungsamycin, this compound is recognized and activated by the adenylation domain of the corresponding nonribosomal peptide synthetase (NRPS) module and incorporated into the growing depsipeptide chain. researchgate.net

Furthermore, studies have explored the potential of this compound as a substrate for other enzymes. For instance, it has been used as a substrate for dimethylallyltryptophan synthase, an enzyme involved in the biosynthesis of ergot alkaloids, which catalyzes the prenylation of the indole ring. nih.gov Additionally, the tyrosine O-prenyltransferase SirD has been shown to catalyze the prenylation of 4-methoxytryptophan. nih.gov These investigations highlight the potential for enzymatic modifications of the this compound scaffold to generate novel derivatives.

Prenylation of 4-Methoxytryptophan by Dimethylallyltryptophan Synthase (DMATS)

Dimethylallyltryptophan Synthase (DMATS) is an aromatic prenyltransferase that typically catalyzes the C4-prenylation of L-tryptophan, which is the initial committed step in the biosynthesis of ergot alkaloids. nih.govacs.orgnih.gov However, studies have shown that DMATS exhibits substrate promiscuity and can accept substituted tryptophan analogues, including this compound, as alternate substrates. nih.govacs.orgnih.gov When incubated with this compound and dimethylallyl diphosphate (B83284) (DMAPP), DMATS catalyzes the transfer of a dimethylallyl (prenyl) group to the indole nucleus of the amino acid. nih.gov

The enzymatic prenylation of this compound by DMATS from Claviceps purpurea demonstrates a distinct regiospecificity. nih.govacs.org Unlike the reaction with the natural substrate L-tryptophan which occurs at the C4 position, the presence of the methoxy group at C4 directs the prenylation to a different position. Research has established that the reaction with this compound results in normal prenylation primarily at the C5 position of the indole nucleus, yielding 5-dimethylallyl-4-methoxy-L-tryptophan as the major product. nih.govacs.orgnih.govresearchgate.net This specificity is attributed to the electronic effects of the C4-methoxy substituent and the orientation of the substrate within the enzyme's active site. nih.govacs.org While C5 is the major site, other minor prenylated products may also be formed. rsc.org

| Substrate | Substituent at C4 | Major Prenylation Position(s) | Reference |

|---|---|---|---|

| 4-Methyltryptophan | -CH₃ | Reverse C3 and Normal N1 | nih.govrsc.org |

| 4-Methoxytryptophan | -OCH₃ | Normal C5 | nih.govacs.orgresearchgate.net |

| 4-Aminotryptophan | -NH₂ | Normal C5 and C7 | nih.govrsc.org |

The mechanism of DMATS-catalyzed prenylation is proposed to be a dissociative electrophilic alkylation. nih.govacs.orgresearchgate.netnih.gov This mechanism involves the initial cleavage of the carbon-oxygen bond in the cosubstrate, dimethylallyl diphosphate (DMAPP), to generate a highly reactive dimethylallyl cation and a pyrophosphate anion pair. nih.govresearchgate.net This step is considered an SN1-like ionization. rsc.org

Following its formation, the electrophilic dimethylallyl cation attacks the electron-rich indole ring of this compound. nih.govresearchgate.net The presence of the electron-donating methoxy group at C4 activates the indole ring, particularly at the ortho (C5) and para (C7) positions, making them more nucleophilic. rsc.org The enzyme's active site orients the this compound substrate in such a way that the C5 position is favorably disposed for the electrophilic attack by the dimethylallyl cation. nih.govacs.org This attack forms an arenium ion intermediate, which is a resonance-stabilized carbocation. nih.govnih.gov The final step is the deprotonation of this intermediate to restore the aromaticity of the indole ring, yielding the prenylated product. researchgate.netnih.gov The ability of DMATS to prenylate various positions on substituted indoles supports a mechanism where substrate orientation and electronic effects, rather than a strict enzymatic control for a single position, dictate the outcome. nih.govacs.orgnih.gov

Role in Nonribosomal Peptide Synthetase (NRPS) Pathways

This compound is a rare, non-proteinogenic amino acid that serves as a building block in the biosynthesis of several complex peptide natural products. rsc.orgnih.gov Its incorporation into these molecules is carried out by large, modular enzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs). researchgate.netnih.gov These NRPS systems function as assembly lines, sequentially adding amino acid monomers to a growing peptide chain.

Integration of this compound into Cyclic Depsipeptides (e.g., Ohmyungsamycins)

Ohmyungsamycins (OMS) A and B, isolated from the marine-derived bacterium Streptomyces sp. SNJ042, are cyclic depsipeptides known for their antituberculosis and cytotoxic properties. nih.govmdpi.comdntb.gov.uasemanticscholar.org A defining characteristic of their structure is the presence of the non-proteinogenic amino acid this compound. nih.govresearchgate.netmdpi.commdpi.com The biosynthesis of this rare moiety is a multi-step enzymatic process. nih.gov It is proposed to begin with the hydroxylation of the L-tryptophan indole ring at the 4-position, a reaction catalyzed by an enzyme homologous to tryptophan 2,3-dioxygenase, encoded by the gene ohmK. nih.govresearchgate.net This is followed by an O-methylation step, carried out by an O-methyltransferase enzyme encoded by the ohmJ gene, to yield the final this compound residue. nih.govresearchgate.net Gene inactivation studies have confirmed the role of these enzymes; deleting the ohmK gene resulted in the production of ohmyungsamycin analogues that lack the methoxy group (demethoxy-OMS A), directly linking this gene to the formation of the this compound unit. researchgate.net

The complex structure of ohmyungsamycins contributes to their significant biological activities, including the ability to induce autophagy in host cells to combat Mycobacterium tuberculosis infections. dntb.gov.ua To understand the specific contribution of the this compound residue, researchers have studied the activity of biosynthetic derivatives. mdpi.com The derivative demethoxy-OMS A, which lacks the 4-methoxy group, was tested for its ability to inhibit the proliferation of various human cancer cell lines. mdpi.com As shown in the table below, its activity was comparable to that of the natural Ohmyungsamycin A. mdpi.com This finding suggests that while the 4-methoxy group is a distinct feature of the natural product, it may not be indispensable for its antiproliferative effects. mdpi.com In contrast, the removal of a different functional group (a hydroxyl group on the phenylalanine residue) led to a significant improvement in antituberculosis activity and a decrease in general cytotoxicity, indicating a complex structure-activity relationship where different parts of the molecule play distinct roles. nih.govmdpi.com

Table 1: Antiproliferative Activity of Ohmyungsamycin A and its Demethoxy Derivative Data sourced from Kim et al., 2019. mdpi.com

| Cell Line | Compound | IC₅₀ (μM) |

| A549 (Lung Cancer) | Ohmyungsamycin A | 10.91 |

| Demethoxy-OMS A | 7.68 | |

| HCT116 (Colon Cancer) | Ohmyungsamycin A | 14.90 |

| Demethoxy-OMS A | 11.58 | |

| SNU638 (Stomach Cancer) | Ohmyungsamycin A | 11.95 |

| Demethoxy-OMS A | 9.04 | |

| SK-HEP-1 (Liver Cancer) | Ohmyungsamycin A | 13.91 |

| Demethoxy-OMS A | 10.02 | |

| MDA-MB-231 (Breast Cancer) | Ohmyungsamycin A | 14.47 |

| Demethoxy-OMS A | 10.87 |

Contribution of this compound to Argyrin Antibiotics

Argyrins are a family of cyclic octapeptides produced by myxobacteria that exhibit a range of biological effects, including antibacterial, immunosuppressive, and anti-tumorigenic activities. mbl.or.krscispace.comrsc.org A common structural feature among all biologically active argyrins is the presence of the (S)-4-methoxy-tryptophan residue, which has been identified as essential for their antiproteasomal and antibacterial functions. mdpi.comscispace.comrsc.orgresearchgate.net

Argyrins A and B are particularly noted for their potent activity against the opportunistic Gram-negative pathogen Pseudomonas aeruginosa, an organism known for its intrinsic drug resistance. mbl.or.krnih.govrsc.org Argyrin B, for instance, has a minimum inhibitory concentration (MIC) of 8 µg/mL against the PAO1 strain of P. aeruginosa. nih.gov The antibacterial efficacy of argyrins is critically dependent on the this compound moiety. scispace.comrsc.org Structural studies of Argyrin B in complex with its cellular target reveal that the 4-methoxy-tryptophan side chain fits into a binding pocket, where it establishes crucial polar and nonpolar interactions. scispace.comrsc.org Specifically, a hydrogen bond forms between the oxygen atom of the methoxy group and the amino acid Ser417 of the target protein. scispace.comrsc.org Structure-activity relationship studies have demonstrated that altering this residue, for example by replacing the 4-methoxy group with halogens, leads to a loss of antibacterial potency. nih.gov Interestingly, moving the methoxy group to the 5-position of the tryptophan ring resulted in an analogue that largely retained its activity, indicating some structural flexibility is tolerated. scispace.comrsc.orgnih.gov

Table 2: Antibacterial Activity of Argyrin A and Analogues Data sourced from Chen et al., 2014. scispace.comresearchgate.net

| Compound | Tryptophan Analogue | MIC₅₀ against P. aeruginosa PAO1 (μM) |

| Argyrin A | (S)-4-methoxy-tryptophan | 19.8 ± 1.6 |

| Analogue 20g | (S)-5-methoxy-tryptophan | 90 - 100 |

| Analogue 20c | (S)-5-chloro-tryptophan | Inactive |

| Analogue 20f | (S)-5-methyl-tryptophan | Inactive |

In addition to their antibacterial effects, argyrins are potent inhibitors of the proteasome, a key cellular machine responsible for protein degradation. mbl.or.krresearchgate.net This activity is the basis for their potential as anticancer agents. The (S)-4-methoxy-tryptophan residue is a crucial determinant for this antiproteasomal activity in human cancer cell lines. scispace.comrsc.org The methoxy group itself has been identified as a necessary component for the molecule's ability to inhibit the proteasome. researchgate.net

The antibacterial mechanism of the argyrins is the result of their specific interaction with and inhibition of a crucial bacterial protein: the translation elongation factor G (EF-G). scispace.comrsc.orgresearchgate.net EF-G is essential for protein synthesis, as it facilitates the movement (translocation) of the ribosome along messenger RNA. Argyrins inhibit protein synthesis by binding to EF-G. researchgate.netpnas.org

Cryo-electron microscopy and single-molecule fluorescence studies have shown that argyrin B does not block EF-G from binding to the ribosome. nih.govpnas.org Instead, it binds to the EF-G-ribosome complex and traps it in a specific state following GTP hydrolysis. nih.govpnas.org This action prevents the conformational changes in EF-G that are required for it to complete the translocation step and dissociate from the ribosome, effectively stalling protein production. nih.govpnas.org Argyrin B binds to a novel allosteric pocket on EF-G, distinct from that of the classic EF-G inhibitor fusidic acid, revealing a new way to inhibit this essential bacterial process. researchgate.netpnas.org The 4-methoxy-tryptophan residue plays a direct role in this interaction, forming key contacts within the binding site on EF-G. scispace.comrsc.org

This compound as a Constituent of Other Bioactive Natural Products (e.g., Zelkovamycin)

The this compound moiety is also found in other natural products, such as Zelkovamycin (B1683626). mdpi.comresearchgate.net Initially isolated from Streptomyces sp., zelkovamycin is a cyclic octapeptide with a structure similar to the argyrins. mdpi.comresearchgate.net Although its structure was first reported with a 7-methoxy tryptophan, total synthesis later corrected this to a 4-methoxy-tryptophan, further highlighting its connection to the argyrin family. mdpi.comnih.gov Zelkovamycin is composed of glycine, 2-amino butyric acid, (Z)-dehydrobutyric acid, sarcosine, an alanine-thiazole amino acid, and 4-methoxy-tryptophan. mdpi.com This natural product displays potent antibacterial and antiviral activities and has also been identified as an inhibitor of oxidative phosphorylation (OXPHOS), giving it potential applications in cancer therapy. mdpi.comresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues within Natural Product Frameworks

The unique structural features of this compound have prompted extensive research into its role in the biological activity of the natural products in which it is found. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogues, have been instrumental in understanding its importance.

The 4-methoxy group on the indole ring of L-tryptophan has been identified as a critical feature for the biological potency of several natural products. In the argyrin family of macrocyclic peptides, the (S)-4-methoxy-tryptophan residue is essential for their antiproteasomal activity in human cancer cell lines and their antibacterial properties. rsc.orgrsc.org The methoxy group at the C4 position of the tryptophan side chain is involved in crucial polar and nonpolar interactions with its biological targets. rsc.org For instance, in the complex between argyrin B and the bacterial elongation factor G (EF-G), the oxygen of the 4-methoxy group forms a hydrogen bond with Ser417 of the protein. rsc.org

The importance of the methoxy group's position is highlighted by studies on argyrin analogues. While the 4-methoxy analogue (argyrin A) shows potent activity, analogues with substitutions at other positions of the indole ring exhibit varied and often reduced activity. rsc.org This underscores the specific role of the 4-methoxy substituent in mediating the interaction with the target protein.

To further probe the role of this compound, researchers have synthesized a variety of argyrin analogues with different substitutions on the tryptophan residue. rsc.orgrsc.org These synthetic efforts have provided valuable insights into the structural requirements for biological activity.

For example, the synthesis of argyrin analogues with halo-, other methoxy-, and alkyl-substitutions on the tryptophan ring has been accomplished. rsc.orgrsc.org Biological evaluation of these analogues against bacteria like Pseudomonas aeruginosa revealed that while the 4-methoxy group is important, some modifications are tolerated. rsc.orgrsc.org

In the case of the ohmyungsamycins (OMSs), cyclic depsipeptides with antituberculosis activity, the this compound moiety is also present. nih.gov The generation of OMS derivatives through genetic engineering has allowed for the evaluation of analogues. For instance, dehydroxy-OMS A, which lacks a hydroxyl group, showed significantly improved antituberculosis activity and decreased cytotoxicity compared to the parent compound. nih.gov This suggests that modifications to the amino acid residues, including the one derived from this compound, can lead to improved therapeutic properties.

The synthesis of analogues is often a complex process, requiring multi-step chemical syntheses. For instance, the synthesis of N-methyl-4-methoxy-L-tryptophan, a component of the antimycobacterial natural product ecumicin, involved a key Negishi cross-coupling reaction. acs.org

| Natural Product | Analogue Modification | Effect on Biological Activity |

| Argyrin A | Replacement of (S)-4-methoxy-tryptophan with (S)-5-methoxy-tryptophan | Tolerated, retained some antimicrobial activity. rsc.orgrsc.org |

| Argyrin A | Replacement with (S)-5-chloro- or (S)-5-methyl-tryptophan | Essentially inactive. rsc.org |

| Ohmyungsamycin A | Dehydroxylation (dehydroxy-OMS A) | Significantly improved antituberculosis activity and decreased cytotoxicity. nih.gov |

Comparative Analysis of Biological Roles of Positional Methoxy Isomers of Tryptophan (e.g., this compound vs. 5-Methoxy-L-tryptophan in specific contexts)

The position of the methoxy group on the tryptophan indole ring can have a profound impact on the biological activity of the resulting molecule. This is evident when comparing the roles of this compound and its isomer, 5-Methoxy-L-tryptophan.

In the context of argyrin's antibacterial activity, the natural product contains this compound and is potent. rsc.orgrsc.org An analogue containing 5-Methoxy-L-tryptophan was synthesized and showed reduced but still present activity against P. aeruginosa. rsc.orgrsc.org This suggests that while the 4-methoxy isomer is optimal for this specific interaction, the 5-methoxy isomer can still fulfill some of the necessary structural requirements.

Conversely, in other biological systems, 5-Methoxy-L-tryptophan (5-MTP) itself has been shown to possess significant biological activities. It is an antifibrotic metabolite that can influence mitochondrial function in macrophages, leading to increased collagen uptake. nih.gov Furthermore, 5-MTP has been shown to protect against intimal hyperplasia in arteries by affecting endothelial and smooth muscle cells. aging-us.com It also plays a role in regulating inflammatory responses by controlling the expression of cyclooxygenase-2 (COX-2). researchgate.netplos.org

It is important to note that the biosynthetic pathways for these isomers also differ. The formation of 5-methoxy-L-tryptophan is relatively well-characterized and involves the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan, followed by methylation. nih.gov The biosynthesis of this compound is less common and is thought to proceed through hydroxylation and subsequent O-methylation at the 4-position of the indole ring, as suggested by studies on the ohmyungsamycin biosynthetic gene cluster. nih.gov

| Isomer | Natural Product Context | Biological Role/Activity |

| This compound | Argyrins, Ohmyungsamycins, Ecumicin | Crucial for antibacterial and antiproteasomal activity. rsc.orgrsc.orgnih.gov |

| 5-Methoxy-L-tryptophan | - | Antifibrotic, protects against intimal hyperplasia, regulates inflammation. nih.govaging-us.comresearchgate.net |

| 5-Methoxy-L-tryptophan | Argyrin Analogue | Reduced antibacterial activity compared to the 4-methoxy isomer. rsc.orgrsc.org |

Synthetic Chemistry and Derivatization Strategies for 4 Methoxy L Tryptophan

Enantiospecific Synthesis Methodologies for 4-Methoxy-L-tryptophan

Achieving high enantiomeric purity is critical for the biological application of this compound. To this end, chemists have developed several robust strategies that exert precise control over the stereochemistry at the α-carbon.

The Larock indole (B1671886) synthesis, a powerful palladium-catalyzed heteroannulation reaction, provides a convergent route to substituted tryptophans. nih.gov For the synthesis of this compound, this method involves the coupling of an o-haloaniline with a suitably functionalized internal alkyne. Regiospecificity is controlled by the substitution pattern of the aniline (B41778) precursor, while enantiospecificity is typically imparted through the use of a chiral auxiliary.

A common approach combines the Larock heteroannulation with the Schöllkopf chiral auxiliary. acs.orgacs.org This strategy employs a serine-derived alkyne attached to a bislactim ether synthesized from L-valine. The palladium-catalyzed cyclization with a 2-iodo- or 2-bromo-3-methoxyaniline (B48712) derivative proceeds to form the indole ring, with the bulky chiral auxiliary directing the stereochemical outcome. Subsequent hydrolysis of the auxiliary yields the desired L-amino acid. acs.org This method is highly effective for preparing various ring-A-substituted tryptophan derivatives in good yield and high optical purity. acs.org

| Component | Role in Synthesis | Example |

| Aniline Derivative | Forms the benzene (B151609) portion of the indole ring and determines the position of the methoxy (B1213986) group. | 2-Iodo-3-methoxyaniline |

| Chiral Alkyne | Provides the C2 and C3 atoms of the indole ring and the amino acid backbone. | Serine-derived alkyne bearing a Schöllkopf auxiliary |

| Palladium Catalyst | Catalyzes the key C-N and C-C bond-forming annulation steps. | Pd(OAc)₂ |

| Chiral Auxiliary | Controls the stereochemistry at the α-carbon, leading to the L-enantiomer. | Schöllkopf auxiliary derived from L-valine |

The Strecker synthesis is a classic method for preparing α-amino acids. To render this process asymmetric, a chiral auxiliary can be employed to direct the stereoselective formation of the α-aminonitrile intermediate. A facile route for synthesizing various indole-substituted (S)-tryptophans, including this compound, utilizes this strategy. rsc.orgrsc.org

In this approach, 4-methoxyindole (B31235) is reacted with an aldehyde (such as glyoxylic acid) and a chiral amine. Inexpensive (S)-methylbenzylamine and its derivatives have proven effective as chiral auxiliaries in this transformation. rsc.orgrsc.org The condensation of these three components forms a diastereomeric mixture of α-aminonitriles. One diastereomer can often be selectively crystallized or separated chromatographically. Subsequent hydrolysis of the purified α-aminonitrile removes the chiral auxiliary and converts the nitrile group to a carboxylic acid, affording the final amino acid with high enantiomeric purity. rsc.orgnih.gov

| Reagent/Step | Purpose |

| 4-Methoxyindole | Indole source. |

| Aldehyde (e.g., Glyoxylic Acid) | Provides the α-carbon and carboxylate group. |

| Chiral Amine Auxiliary | Forms a chiral imine intermediate, directing the nucleophilic attack of cyanide to create a stereocenter. |

| Cyanide Source (e.g., TMSCN) | Adds to the imine to form the α-aminonitrile. |

| Hydrolysis | Converts the nitrile to a carboxylic acid and cleaves the chiral auxiliary. |

Preparation of Optically Pure Enantiomers and Diastereomers (D(+)- and L(-)-4-Methoxy-L-tryptophan)

The synthesis of both D- and L-enantiomers of 4-methoxy-tryptophan is crucial for various applications, including the synthesis of natural product antipodes for biological screening. tandfonline.com Enantiospecific syntheses using chiral auxiliaries are particularly well-suited for this purpose, as the choice of the auxiliary's chirality directly dictates the chirality of the final product.

Using the Schöllkopf auxiliary methodology, one can prepare either the D(+) or L(-) tryptophan derivative by starting with the appropriate enantiomer of the amino acid used to construct the auxiliary. tandfonline.com For instance, an auxiliary derived from L-valine directs the synthesis towards the D-amino acid, while an auxiliary derived from D-valine will yield the L-amino acid. This powerful symmetry allows for the controlled and predictable synthesis of either optically pure enantiomer of 4-methoxy-tryptophan from readily available chiral starting materials.

| Chiral Auxiliary Source | Resulting Tryptophan Enantiomer |

| L-Valine | D(+)-4-Methoxy-tryptophan |

| D-Valine | L(-)-4-Methoxy-tryptophan |

Enzymatic resolution of racemic mixtures is another established method, though it is often less direct than asymmetric synthesis. rsc.org For instance, N-acylase can be used to resolve a racemic mixture of N-acetyl-tryptophan analogues, selectively hydrolyzing one enantiomer. rsc.org

Development of this compound Analogues and Derivatives for Biological Probing

Chemical probes are essential tools for dissecting complex biological processes. mskcc.orgmatthewslab.org By modifying the structure of a bioactive molecule like this compound, researchers can create analogues designed to investigate protein function, map binding interactions, and elucidate mechanisms of action.

The this compound residue is a key component for the biological activity of several natural products, such as the antibacterial agent argyrin A. rsc.org The methoxy group is involved in critical polar and nonpolar interactions with its biological target, elongation factor G. rsc.org The development of analogues focuses on systematically altering the structure to probe these interactions. This exploration of structure-activity relationships (SARs) is a cornerstone of medicinal chemistry and chemical biology. rsc.org

Derivatization strategies can include:

Modification of the Methoxy Group: Replacing the 4-methoxy group with other substituents (e.g., halo-, alkyl-, or hydroxyl groups) to assess the importance of its hydrogen-bond accepting ability and steric bulk. rsc.orgrsc.org

Positional Isomers: Synthesizing analogues like 5-methoxy-L-tryptophan to determine the positional requirements of the substituent for biological activity. rsc.org

Attachment of Reporter Tags: Incorporating fluorescent dyes, biotin (B1667282) tags, or photoreactive groups to create probes for use in fluorescence microscopy, affinity purification, or target identification studies.

| Modification Type | Purpose in Biological Probing | Potential Example |

| Substituent Modification | Investigate structure-activity relationships (SAR); probe electronic and steric requirements of the binding pocket. | 4-Fluoro-L-tryptophan |

| Positional Isomerism | Determine the importance of substituent position for target recognition and activity. | 5-Methoxy-L-tryptophan |

| Functional Tagging | Visualize the molecule in cells; identify binding partners. | Biotinylated this compound |

Strategies for Efficient Incorporation of this compound into Complex Molecular Architectures (e.g., Indole Alkaloids)

This compound is a key precursor for the total synthesis of numerous complex natural products, particularly indole alkaloids and nonribosomal peptides. nih.govrsc.org Efficient strategies for its incorporation are vital for the successful synthesis of these target molecules.

The most common strategy involves the synthesis of the protected amino acid, which can then be used in standard peptide coupling reactions. For solid-phase peptide synthesis (SPPS), the amine is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group. rsc.org The Fmoc-protected this compound can be synthesized and then seamlessly integrated into an automated or manual peptide synthesizer to be incorporated at the desired position in a growing peptide chain. rsc.org

This approach has been successfully applied to the total synthesis of:

Argyrin A: A 24-membered macrocyclic peptide with potent antibacterial activity. The enantiomerically pure Fmoc-protected this compound was assembled into the linear peptide sequence using SPPS, followed by macrocyclization. rsc.org

Ohmyungsyamycins A and B: These cyclic depsipeptides also contain a 4-methoxy-tryptophan unit. In one synthesis, the indole ring was constructed directly on the side chain of a larger peptide fragment using palladium-catalyzed cross-coupling chemistry. chim.it

| Target Molecule | Class | Incorporation Strategy |

| Argyrin A | Macrocyclic Peptide | Synthesis of Fmoc-protected this compound followed by Solid-Phase Peptide Synthesis (SPPS). rsc.org |

| Ohmyungsyamycins A/B | Cyclic Depsipeptide | Indole formation on a pre-existing peptide backbone via palladium-catalyzed annulation. chim.it |

| Indole Alkaloids | Alkaloid | Asymmetric Pictet-Spengler reaction using this compound as the chiral starting material. |

Analytical Methodologies for 4 Methoxy L Tryptophan Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 4-Methoxy-L-tryptophan from complex mixtures and accurately determining its concentration. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and purification of this compound. The versatility of HPLC allows for its application in both analytical and preparative scales, making it indispensable for assessing the purity of synthetic batches and isolating the compound from biological matrices. nih.govnih.gov

The separation is typically achieved on a reversed-phase column, such as a C18 column. scielo.br The mobile phase often consists of a mixture of an aqueous solution with an organic modifier, like acetonitrile (B52724) or methanol, and additives such as trifluoroacetic acid or formic acid to improve peak shape and resolution. nih.govsielc.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be employed depending on the complexity of the sample matrix. nih.govsielc.com

Detection is commonly performed using a UV detector, as the indole (B1671886) ring of this compound exhibits strong absorbance at specific wavelengths, typically around 220 nm and 280 nm. nih.gov For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, exploiting the native fluorescence of the tryptophan moiety. springernature.com

Table 1: Typical HPLC Parameters for Tryptophan Analogs

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18, C8 | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid | Aqueous component |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier |

| Elution | Isocratic or Gradient | To optimize separation and analysis time |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation |

| Detection | UV (220 nm, 280 nm) or Fluorescence | To detect and quantify the analyte |

Ultra-High-Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. For research involving this compound, UHPLC is particularly advantageous for high-throughput screening and quantitative analysis in complex biological samples. mdpi.comnih.gov

The principles of separation in UHPLC are similar to HPLC, predominantly utilizing reversed-phase chromatography. However, the increased efficiency of UHPLC columns allows for shorter run times without compromising separation quality. frontiersin.org This is crucial when analyzing a large number of samples, for instance, in metabolomics studies or for monitoring reaction kinetics. nih.gov The coupling of UHPLC with mass spectrometry is a powerful combination for the sensitive and selective analysis of this compound. mdpi.com

Mass Spectrometry (MS)-Based Approaches for Identification and Profiling

Mass spectrometry is an indispensable tool for the sensitive and specific detection and identification of this compound. Its ability to provide molecular weight and structural information makes it a powerful technique in metabolomics and chemical analysis.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Metabolite Detection

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and selective technique for the detection and quantification of this compound, especially at low concentrations in complex biological matrices. mdpi.commdpi.com ESI is a soft ionization technique that generates intact molecular ions (or protonated molecules, [M+H]⁺) of the analyte with minimal fragmentation. nih.gov

In a tandem MS experiment, the protonated molecule of this compound is selected in the first mass analyzer (MS1), subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). mdpi.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantitative studies. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound or confirming the identity of a known compound like this compound. rsc.org The exact mass of this compound is 234.10044231 Da. nih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure masses with an accuracy in the parts-per-million (ppm) range. scripps.edu

This high mass accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition. This is particularly important in untargeted metabolomics studies where numerous metabolites are detected simultaneously. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. NMR provides detailed information about the chemical environment of individual atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental structural information. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole ring, the protons of the alanine (B10760859) side chain, and the protons of the methoxy (B1213986) group. The chemical shifts, integration values, and coupling patterns of these signals are used to piece together the molecular structure. drugbank.comhmdb.ca The ¹³C NMR spectrum provides information on the carbon framework of the molecule. hmdb.ca

Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of atoms.

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) correlations through covalent bonds.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together different molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is crucial for confirming the position of the methoxy group on the indole ring. For this compound, a correlation between the methoxy protons and the adjacent aromatic proton would confirm its location at the C4 position.

Table 2: NMR Techniques for Structural Elucidation of this compound

| NMR Experiment | Information Provided |

| ¹H NMR | Number, environment, and connectivity of protons |

| ¹³C NMR | Number and type of carbon atoms |

| COSY | ¹H-¹H spin-spin coupling networks |

| HSQC | Direct ¹H-¹³C correlations |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |

| NOESY/ROESY | Through-space proximity of protons |

One-Dimensional and Two-Dimensional NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms. emory.edu

One-Dimensional (1D) NMR:

¹H NMR: This is often the initial and most informative experiment. It provides data on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons on the indole ring, the aliphatic protons of the alanine side chain, the N-H protons of the amine and indole groups, and a characteristic singlet for the methoxy group's protons. The integration of these signals corresponds to the number of protons of each type.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal, allowing for the identification of the indole ring carbons, the side-chain carbons, and the methoxy carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com

Two-Dimensional (2D) NMR: 2D NMR experiments provide correlation data that reveals how atoms are connected within the molecule, which is crucial for assigning the signals observed in 1D spectra. emerypharma.comnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would be used to trace the connectivity of the protons within the alanine side chain (α-proton to β-protons). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning which proton signal corresponds to which carbon signal, for example, linking the α-proton to the α-carbon. emerypharma.com

Below is a table of predicted NMR chemical shifts for this compound, which are essential for its structural verification.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| α-CH | ~4.0 | ~55.0 | Cβ, C=O, C2, C3 |

| β-CH₂ | ~3.3 | ~28.0 | Cα, C3, C2 |

| C2-H | ~7.2 | ~124.0 | C3, C7a, Cβ |

| C5-H | ~6.8 | ~105.0 | C4, C7, C3a |

| C6-H | ~7.1 | ~122.0 | C4, C7a |

| C7-H | ~7.0 | ~100.0 | C5, C3a |

| N1-H | ~11.0 | N/A | C2, C7a |

| OCH₃ | ~3.9 | ~56.0 | C4 |

| C=O | N/A | ~175.0 | α-CH |

| C3 | N/A | ~110.0 | β-CH₂, C2-H |

| C3a | N/A | ~128.0 | C5-H, C7-H |

| C4 | N/A | ~154.0 | OCH₃, C5-H, C6-H |

| C7a | N/A | ~138.0 | C2-H, C6-H |

Spectrophotometric and Spectroscopic Methods for Detection and Characterization

Spectrophotometric and spectroscopic methods are fundamental for detecting and quantifying this compound, as well as for providing insights into its electronic properties. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectroscopy: The indole ring of tryptophan and its derivatives is a strong chromophore, absorbing ultraviolet light. The UV spectrum of this compound is expected to show characteristic absorption maxima. The presence of the electron-donating methoxy group at the C4 position is predicted to cause a bathochromic (red) shift in the absorption peaks compared to unsubstituted L-tryptophan. This technique is often used for quantification, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. researchgate.net

Fluorescence Spectroscopy: Indole derivatives are typically fluorescent, and this property provides a highly sensitive method for detection. nih.gov After absorbing a photon (excitation), the molecule emits a photon at a longer wavelength (emission). The introduction of a methoxy group can modulate the fluorescence quantum yield and the positions of the excitation and emission maxima. These fluorescence properties are sensitive to the local environment, such as solvent polarity.

Mass Spectrometry (MS): This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry can determine the elemental composition of this compound with high accuracy, confirming its molecular formula. When coupled with fragmentation techniques (MS/MS), it can provide structural information by breaking the molecule into smaller, identifiable pieces, which is crucial for confirming the identity of the compound in complex mixtures.

The table below summarizes the key spectroscopic properties for the detection and characterization of this compound.

| Technique | Parameter | Typical Value/Observation | Application |

| UV-Visible Spectroscopy | Absorption Maximum (λmax) | ~280-290 nm | Quantification, Purity Assessment |

| Fluorescence Spectroscopy | Excitation Maximum (λex) | ~290 nm | Highly sensitive detection and quantification |

| Emission Maximum (λem) | ~350-360 nm | Environmental sensing, Binding studies | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ (m/z) | 235.108 | Molecular weight determination, Formula confirmation |

| Key Fragmentation Ions | Loss of H₂O, COOH, side chain | Structural elucidation |

Isotope Labeling Strategies for Biosynthetic Pathway Tracing

Isotope labeling is a critical technique used to trace the metabolic fate of atoms and molecules in biological systems, making it essential for elucidating the biosynthetic pathway of this compound. nih.gov This strategy involves introducing precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system and then tracking their incorporation into the final product. rsc.org

The biosynthesis of this compound can be investigated by feeding organisms with labeled versions of its presumed precursors. The tryptophan core is known to be derived from the shikimate pathway, while the methoxy group is typically donated by S-adenosyl methionine (SAM). researchgate.net

Key Labeled Precursors and Their Applications:

¹³C-labeled Glucose: As the primary carbon source for many organisms, uniformly ¹³C-labeled glucose can reveal which carbon atoms in this compound are derived from central carbon metabolism.

¹⁵N-labeled Anthranilate or ¹⁵N-labeled Indole: These precursors can be used to confirm their role in the formation of the indole ring and to trace the origin of the nitrogen atoms. researchgate.net

¹³C- or ²H-labeled Methionine: Since SAM is derived from methionine, feeding with labeled methionine can definitively establish the origin of the methoxy group's carbon and hydrogen atoms. Detecting the label in the methoxy group of the product confirms the action of a methyltransferase enzyme.

After incubation with the labeled precursors, the this compound is isolated, and the location and extent of isotope incorporation are determined using Mass Spectrometry (which detects the mass increase) and NMR spectroscopy (which can pinpoint the exact location of ¹³C labels). nih.gov

The following table outlines potential isotope labeling strategies for studying the biosynthesis of this compound.

| Labeled Precursor | Isotope(s) | Analytical Technique | Information Gained |

| Shikimic Acid | ¹³C | MS, ¹³C NMR | Confirms the shikimate pathway as the origin of the aromatic ring and side chain. |

| Anthranilic Acid | ¹³C, ¹⁵N | MS, ¹³C/¹⁵N NMR | Elucidates the direct incorporation into the indole ring structure. |

| L-Serine | ¹³C, ¹⁵N, ²H | MS, ¹³C/¹⁵N NMR | Traces the origin of the alanine side chain atoms. |

| L-Methionine | ¹³C, ²H (in methyl group) | MS, ¹H/¹³C NMR | Identifies the source of the methoxy group via S-adenosyl methionine (SAM). |

Biotechnological Production and Engineering of 4 Methoxy L Tryptophan and Its Metabolites

Genetic Engineering Approaches for Enhanced Biosynthesis in Microbial Hosts

The foundation for producing 4-Methoxy-L-tryptophan is a microbial strain, typically E. coli, engineered for high-level L-tryptophan synthesis. This involves extensive genetic modification of the native tryptophan pathway.

Core Pathway Amplification: The initial and critical step is to increase the carbon flux through the common aromatic amino acid pathway and the specific tryptophan branch. This is achieved by:

Overexpression of the trp Operon: The entire trpEDCBA gene cluster, which encodes the enzymes for the five-step conversion of chorismate to tryptophan, is overexpressed to boost the pathway's capacity.

Deregulation of Key Enzymes: Native L-tryptophan synthesis is tightly controlled by feedback inhibition. Key enzymes like 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase (encoded by aroG) and anthranilate synthase (encoded by trpE) are mutated to render them insensitive to inhibition by aromatic amino acids.

Removal of Transcriptional Repression: The tryptophan repressor protein, TrpR, which downregulates the trp operon in the presence of tryptophan, is deleted (ΔtrpR) to ensure constitutive high-level expression of the pathway genes.

Introduction of Novel Enzymatic Functions: To produce the 4-methoxy moiety, specific enzymes not typically found in standard production hosts must be introduced and optimized.

For the Tryptophan-First Pathway: This route requires two key enzymatic activities:

Tryptophan 4-hydroxylase: An enzyme that can specifically hydroxylate the C4 position of the indole (B1671886) ring of tryptophan is required. While tryptophan hydroxylases that act at the C5 position are known, a C4-specific enzyme would likely need to be discovered through bioprospecting or engineered from a related monooxygenase.

O-methyltransferase (OMT): A S-adenosyl-L-methionine (SAM)-dependent OMT capable of methylating the hydroxyl group of 4-hydroxy-L-tryptophan is essential. Enzymes such as hydroxyindole O-methyltransferases (HIOMT) that catalyze similar reactions on related substrates serve as prime candidates for engineering. nih.govoatext.com

For the Indole-First Pathway: This strategy hinges on the promiscuity and engineering of the terminal enzyme, tryptophan synthase.

Tryptophan Synthase (TrpS) Engineering: The β-subunit of tryptophan synthase (TrpB) catalyzes the condensation of indole and L-serine. wikipedia.org TrpB is known to accept a variety of substituted indoles as substrates. wikipedia.orgnih.govnih.gov Genetic engineering via directed evolution or rational design can be used to enhance the catalytic efficiency and specificity of TrpB for 4-methoxyindole (B31235), ensuring its efficient conversion to the final product. nih.govnih.govproquest.com

The table below summarizes key genetic targets for engineering the biosynthesis of this compound.

| Target Gene(s) | Engineering Strategy | Rationale |

|---|---|---|

| aroG, trpE | Site-directed mutagenesis for feedback resistance | Eliminates feedback inhibition by aromatic amino acids, increasing pathway flux. |

| trpR | Gene knockout (deletion) | Removes transcriptional repression of the trp operon for constitutive expression. |

| trpEDCBA | Plasmid-based overexpression or promoter replacement | Increases the concentration of pathway enzymes to handle higher substrate loads. |

| Tryptophan 4-hydroxylase (Hypothetical) | Heterologous expression and protein engineering | Introduces the necessary C4-hydroxylation step in the "Tryptophan-First" pathway. |

| Hydroxyindole O-methyltransferase (HIOMT) | Heterologous expression and protein engineering | Catalyzes the final methylation step in the "Tryptophan-First" pathway. nih.govoatext.com |

| trpB (Tryptophan synthase β-subunit) | Directed evolution for altered substrate specificity | Improves catalytic efficiency for the non-native substrate 4-methoxyindole in the "Indole-First" pathway. nih.govproquest.com |

Metabolic Engineering Strategies for Optimized Production Yields

Beyond targeting the primary biosynthetic pathway, broader metabolic engineering is crucial to redirect cellular resources toward this compound and ensure an adequate supply of all necessary precursors and cofactors.

Enhancing Precursor and Cofactor Supply:

Chorismate and Aromatic Precursors: The supply of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), the precursors to the common aromatic pathway, is often a bottleneck. Overexpressing transketolase (tktA) can increase the E4P pool. Modifying the glucose transport system (e.g., inactivating the phosphotransferase system) can increase PEP availability for aromatic synthesis rather than glycolysis.

L-Serine Availability: L-serine is a direct precursor condensed with the indole moiety. Engineering the serine biosynthesis pathway by overexpressing key genes like the feedback-resistant serA can prevent it from becoming a limiting factor.

S-adenosyl-L-methionine (SAM) Regeneration: The methylation step is absolutely dependent on the methyl donor SAM. The native SAM pool is often insufficient to support high-flux production of a methylated compound. Therefore, engineering the SAM biosynthesis and regeneration pathways is a critical strategy. This involves overexpressing key enzymes like SAM synthetase (metK or sam2) and enzymes in the methionine cycle to ensure a continuous and high-level supply of this vital cofactor. nih.govnih.govresearchgate.net

Blocking Competing Pathways: To maximize the carbon flux towards the target molecule, competing metabolic pathways that drain key precursors must be eliminated or downregulated.

Competing Amino Acids: The pathways leading to L-phenylalanine (catalyzed by PheA) and L-tyrosine (catalyzed by TyrA) branch from the common aromatic pathway and compete for the precursor prephenate. Deleting pheA and tyrA redirects this flux towards the tryptophan branch.

Tryptophan Degradation: The enzyme tryptophanase, encoded by tnaA, degrades tryptophan to indole, pyruvate, and ammonia. Deleting tnaA is a standard and essential modification to prevent product loss.

The following table outlines key metabolic engineering targets for optimizing yields.

| Target Pathway | Gene(s) | Strategy | Objective |

|---|---|---|---|

| Pentose (B10789219) Phosphate (B84403) Pathway | tktA | Overexpression | Increase supply of precursor Erythrose 4-Phosphate (E4P). |

| Serine Biosynthesis | serA (feedback-resistant) | Overexpression | Increase supply of precursor L-Serine. |

| Phenylalanine Biosynthesis | pheA | Deletion | Block competing pathway for chorismate. |

| Tyrosine Biosynthesis | tyrA | Deletion | Block competing pathway for chorismate. |

| Tryptophan Degradation | tnaA | Deletion | Prevent product degradation. |

| SAM Biosynthesis | metK/sam2 | Overexpression | Increase supply of the methyl donor S-adenosylmethionine (SAM). nih.govnih.gov |

| SAM Regeneration | Genes of the methionine cycle | Overexpression | Enhance recycling of S-adenosyl-L-homocysteine (SAH) back to SAM. nih.gov |

Synthetic Biology Frameworks for Novel this compound Derivatives

Synthetic biology offers powerful tools to construct and regulate the complex pathways required for this compound and to create novel derivatives. These frameworks move beyond simple overexpression and deletion towards more sophisticated designs for pathway control and modularity.

Upstream Strain: An engineered strain is responsible for the initial, high-flux part of the pathway, for example, overproducing L-tryptophan or a key intermediate like 4-hydroxyindole (B18505) and secreting it into the medium.

Downstream Strain: A second specialist strain is engineered to take up the intermediate and perform the final, often challenging, enzymatic steps, such as methylation or condensation with serine. This strain can be optimized specifically for high expression of the required terminal enzymes and cofactor regeneration. nih.govnih.gov

This co-culture or modular "plug-and-play" approach is particularly powerful for generating a library of novel derivatives. frontiersin.org By swapping the downstream strain or the enzymes within it (e.g., using different halogenases, methyltransferases, or prenyltransferases), a variety of functionalized tryptophan analogues can be produced from a common intermediate supplied by the upstream strain.

Biosensors and Dynamic Pathway Regulation: The accumulation of metabolic intermediates in engineered pathways can be toxic to the host cell, limiting productivity. Synthetic biology enables the construction of biosensors that can detect the concentration of a specific metabolite and dynamically regulate gene expression in response. For instance, a biosensor responsive to an intermediate like anthranilate or 4-hydroxy-L-tryptophan could be used to control the expression of downstream enzymes, turning them on only when the substrate is available. This prevents the buildup of toxic intermediates and balances metabolic flux, leading to a more stable and efficient production system.

Fermentation and Bioprocess Optimization for Large-Scale Production

Translating a genetically engineered strain into a viable industrial process requires rigorous optimization of fermentation conditions to maximize titer, rate, and yield. High-density fed-batch cultivation is the standard method for L-tryptophan production and serves as the template for this compound. mdpi.com

Fed-Batch Strategy and Carbon Source Management: A key challenge in high-density E. coli fermentation is the overflow metabolism that occurs at high glucose concentrations, leading to the production of inhibitory byproducts like acetate (B1210297). mdpi.com To counter this, a fed-batch strategy is employed where glucose is fed at a controlled rate to maintain a low residual concentration. This keeps the metabolic flux directed through pathways that maximize energy and biomass production, rather than wasteful acetate formation.

Optimization of Physicochemical Parameters:

pH Control: The pH of the culture medium is critical for enzyme activity and cell viability, and is typically maintained between 6.5 and 7.2 using automated addition of a base like ammonium (B1175870) hydroxide (B78521), which also serves as a nitrogen source. mdpi.com

Dissolved Oxygen (DO): Aerobic respiration is essential for generating the ATP needed for growth and biosynthesis. The DO level is maintained, often above 20-30% saturation, by controlling the agitation speed and aeration rate. High DO levels can also help boost pathways like the pentose phosphate pathway, which supplies precursors for aromatic amino acid synthesis. mdpi.com

Temperature: Temperature is controlled to balance rapid growth with optimal protein expression and stability, typically in the range of 30°C to 37°C. mdpi.com Two-stage temperature strategies are sometimes used, with a higher temperature for the initial growth phase and a lower temperature during the production phase to enhance protein folding and reduce metabolic stress.

The table below presents typical starting parameters for an optimized fed-batch fermentation process for tryptophan-related production.

| Parameter | Control Range/Strategy | Rationale |

|---|---|---|

| Cultivation Mode | Fed-batch | Achieves high cell density while avoiding inhibitory substrate levels. |

| Carbon Source | Glucose | Controlled feeding to maintain concentration < 2 g/L to prevent acetate formation. mdpi.com |

| pH | 6.5 - 7.2 | Maintains optimal enzymatic activity and cell viability. mdpi.com |

| Temperature | 30 - 37 °C | Balances growth rate and protein production/stability. mdpi.com |

| Dissolved Oxygen (DO) | >20% saturation | Ensures sufficient ATP production for growth and biosynthesis. mdpi.com |

| Nitrogen Source | Ammonium hydroxide (for pH control), yeast extract | Provides nitrogen for amino acid and nucleotide synthesis. |

| Precursor Feeding | Bioconversion: controlled feeding of 4-methoxyindole De novo: ensure sufficient L-serine and methionine | Prevents limitation of key building blocks for the final product. |

Computational and in Silico Studies of 4 Methoxy L Tryptophan

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as 4-Methoxy-L-tryptophan, and a protein's binding site at an atomic level. nih.gov Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govnih.gov

While specific docking and extensive MD simulation studies focused solely on this compound are not widely documented in publicly available literature, the principles of these methods are routinely applied to tryptophan analogues to understand their biological effects. nih.govnih.gov For instance, studies on tryptophan derivatives often explore their binding to key protein targets. Molecular docking of L-tryptophan itself has been performed on targets like the human serotonin (B10506) transporter (SERT), yielding binding affinity scores around -5.69 kcal/mol. researchgate.net Other computational studies targeting enzymes in the tryptophan metabolic pathway, such as Tryptophan 2,3-dioxygenase (TDO), have shown that tryptophan binds with a docking score of -6.86 kcal/mol. nih.gov

Insights into the interactions of the 4-methoxy-tryptophan moiety can be gleaned from studies of natural products containing this residue. For example, in a study of the PEX14-PEX5 protein-protein interaction, a compound featuring a methoxynaphthalene component, which is structurally related to the methoxyindole of this compound, was investigated. acs.org Docking studies and crystal structure analysis revealed that the methoxy (B1213986) group was crucial for high-affinity interaction, reaching into the bottom of a cavity in the protein's binding site. acs.org This highlights the potential importance of the 4-methoxy group in forming specific interactions that contribute to binding affinity.

MD simulations on tryptophan-containing proteins and peptides reveal the conformational dynamics and stability of the tryptophan residue within the binding pocket. nih.gov These simulations can show how the indole (B1671886) ring and its substituents, like the 4-methoxy group, interact with surrounding amino acid residues through hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov For this compound, the methoxy group could serve as a hydrogen bond acceptor, potentially influencing its binding orientation and affinity for specific protein targets.

| Compound/Analogue | Protein Target | Docking Score (kcal/mol) | Reference |

| L-Tryptophan | Serotonin Transporter (SERT) | -5.69 | researchgate.net |

| L-Tryptophan | Tryptophan 2,3-dioxygenase (TDO) | -6.86 | nih.gov |

| Biochanin-A | Monoamine oxidase MAO-A | -9.0 | ijzi.net |

| Biochanin-A | Cyclo-oxygenase (COX-2) | -9.2 | ijzi.net |

This table presents examples of docking scores for L-tryptophan and other relevant compounds against various protein targets to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of novel analogues with improved potency or selectivity. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies, a precursor to QSAR, have provided valuable information. For example, in the investigation of tryptamine (B22526) derivatives, the nature of substituents on the indole ring and the amino group significantly influences their pharmacological properties. acs.org A detailed SAR study on inhibitors of the PEX14–PEX5 protein-protein interaction demonstrated the critical importance of a methoxy group on a naphthalene (B1677914) system for high-affinity binding. acs.org The replacement of this methoxy group with other substituents or its removal led to a significant decrease in activity, underscoring its specific role in the interaction. acs.org

The design and synthesis of tryptophan analogues are often guided by SAR principles to probe the mechanisms of enzymes involved in tryptophan metabolism, such as indoleamine-2,3-dioxygenase 1 (IDO1). rsc.org In such studies, modifications are made to the indole ring, including the introduction of various substituents, to assess how these changes affect binding and enzymatic activity. These empirical observations form the basis for developing predictive QSAR models.

A hypothetical QSAR study on this compound analogues might explore how variations in the position and nature of the substituent on the indole ring affect a particular biological activity. The data from such a study could be presented as follows:

| Analogue (Modification from this compound) | Key Structural Feature | Observed Biological Activity (Example) | Reference |

| 5-Methoxy-L-tryptophan | Methoxy group at position 5 | Retains some activity | |

| 5-Chloro-L-tryptophan | Chloro group at position 5 | Inactive | |

| 5-Methyl-L-tryptophan | Methyl group at position 5 | Inactive | |

| Naphthalene derivative (lacks amino acid side chain) | Naphthalene instead of indole | Inactive | acs.org |

| 4-Methoxy-naphthalene derivative | 4-Methoxy group on naphthalene | Potent activity | acs.org |

This table illustrates a hypothetical SAR analysis based on findings for related tryptophan and indole analogues, demonstrating how structural modifications impact activity.

Bioinformatics Analysis of Enzymes and Pathways Related to this compound Metabolism

Bioinformatics provides the methods and software tools for understanding biological data. In the context of this compound, bioinformatics can be used to identify and analyze the enzymes and metabolic pathways potentially involved in its synthesis and degradation by leveraging information from genomic and metabolomic databases. semanticscholar.orgnih.gov

L-tryptophan is an essential amino acid that is metabolized through several major pathways in mammals, including the kynurenine (B1673888) pathway, the serotonin pathway, and the indole pathway via gut microbiota. nih.gov The majority of tryptophan is catabolized via the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO2). nih.gov A smaller fraction is converted to serotonin, a key neurotransmitter, by tryptophan hydroxylase (TPH) and aromatic amino acid decarboxylase. nih.gov

Given its structure, this compound is likely to be processed by enzymes that act on tryptophan and other indole derivatives. The metabolism of methoxylated tryptophans, such as 5-methoxytryptophan, involves enzymes like tryptophan hydroxylase and hydroxyindole-O-methyltransferase (HIOMT). The presence of the methoxy group on the indole ring suggests that cytochrome P450 (CYP) enzymes could also be involved in its metabolism, potentially through demethylation or hydroxylation reactions.

Bioinformatics databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide comprehensive maps of metabolic pathways. genome.jp By searching these databases for enzymes known to act on tryptophan and related indole-containing molecules, potential metabolic routes for this compound can be hypothesized. For instance, enzymes with broad substrate specificity that participate in tryptophan metabolism are primary candidates for the biotransformation of its methoxylated analogue.

Furthermore, analyzing metabolomics data from human biofluids can help identify and quantify metabolites of tryptophan, including methoxylated forms like 5-methoxytryptophan. acs.orgnih.gov Such studies provide a snapshot of the metabolic network and can reveal the presence and potential pathways related to compounds like this compound.

| Enzyme/Enzyme Family | Potential Role in this compound Metabolism | General Tryptophan Pathway | Reference |

| Indoleamine 2,3-dioxygenase (IDO1/IDO2) | Cleavage of the indole ring | Kynurenine Pathway | nih.gov |

| Tryptophan 2,3-dioxygenase (TDO2) | Cleavage of the indole ring | Kynurenine Pathway | nih.gov |

| Tryptophan Hydroxylase (TPH) | Hydroxylation of the indole ring (potentially a precursor step) | Serotonin Pathway | nih.govnih.gov |

| Aromatic L-amino acid decarboxylase (AADC) | Decarboxylation of the amino acid side chain | Serotonin Pathway | nih.gov |

| Hydroxyindole-O-methyltransferase (HIOMT) | Methylation of a hydroxyl group (biosynthesis) | Melatonin Synthesis | |

| Cytochrome P450 (CYP) Enzymes | O-demethylation, hydroxylation | Xenobiotic/Drug Metabolism |

This table lists key enzymes from tryptophan metabolic pathways that could potentially be involved in the metabolism of this compound.

Future Research Directions and Applications

The unique structural and potential biochemical properties of 4-Methoxy-L-tryptophan position it as a compound of significant interest for future scientific exploration. Research is poised to expand into several key areas, from discovering its natural origins to harnessing its potential for therapeutic applications through advanced synthetic and screening methodologies.

Q & A

Q. What statistical approaches are robust for analyzing dose-dependent metabolic responses to this compound?

- Methodological Answer : Use linear mixed-effects models to account for inter-individual variability in pharmacokinetic studies. Non-linear regression (e.g., Emax models) quantifies metabolite saturation thresholds. Principal component analysis (PCA) of urinary biomarkers (e.g., kynurenine/3-HK ratios) identifies outlier responses in human trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products